molecular formula C20H14F3N3O3S B2550488 6-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-24-1

6-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Numéro de catalogue: B2550488
Numéro CAS: 1021260-24-1
Poids moléculaire: 433.41
Clé InChI: PLLQUJRNDNRWMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a fused heterocyclic derivative featuring an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a 4-(trifluoromethoxy)phenyl carboxamide. This structural motif is associated with diverse pharmacological activities, including kinase inhibition, cytotoxicity, and enzyme modulation . This article provides a detailed comparison with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Propriétés

IUPAC Name

6-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3S/c1-28-14-6-2-12(3-7-14)16-10-26-17(11-30-19(26)25-16)18(27)24-13-4-8-15(9-5-13)29-20(21,22)23/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQUJRNDNRWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Copper-Catalyzed A³-Coupling

A one-pot, copper-catalyzed A³-coupling (aldehyde-amine-alkyne) offers a streamlined approach. For the target compound, 4-methoxybenzaldehyde, 2-aminothiazole, and a propiolic acid derivative undergo cyclization under Cu(I) catalysis. This method, optimized in continuous-flow reactors, achieves yields up to 93% for analogous structures. Key advantages include atom economy and scalability, though substituent compatibility requires careful optimization.

Iodine-Mediated Cyclization

Alternative routes employ iodine-mediated cyclization of 1-(2-thiazolyl)ketones with substituted pyridin-2-amines. For instance, reacting 1-(4-methoxyphenyl)-2-thiazolylketone with 2-aminothiazole in the presence of I₂ and NaOH at 110°C generates the bicyclic core. This method, while reliable, demands harsh conditions and generates stoichiometric waste.

Carboxamide Installation at Position 3

Introducing the trifluoromethoxyphenyl carboxamide necessitates sequential ester hydrolysis and amide coupling:

Ester Hydrolysis

Ethyl imidazo[2,1-b]thiazole-3-carboxylate intermediates undergo saponification using LiOH in THF/H₂O (3:1) at 60°C. Complete conversion is confirmed by ¹H NMR via disappearance of the ethoxy singlet (δ 1.35–1.40 ppm) and emergence of a carboxylic acid proton at δ 12.08 ppm.

HATU-Mediated Amide Coupling

The resultant carboxylic acid reacts with 4-(trifluoromethoxy)aniline using HATU (1.2 eq) and DIPEA (3 eq) in DMF at 25°C. This method affords the carboxamide in 78–85% yield after prep-HPLC purification. Critical monitoring by LCMS ensures intermediate purity, with [M+H]⁺ peaks at m/z = 462.1 confirming successful coupling.

Regioselective Functionalization at Position 6

Introducing the 4-methoxyphenyl group employs divergent strategies depending on the synthetic route:

Pre-Functionalization Prior to Cyclization

Incorporating 4-methoxybenzaldehyde during the A³-coupling directly installs the aryl group at position 6. This method avoids post-cyclization modifications but requires aldehydes with high electron-donating capacity for optimal reactivity.

Suzuki-Miyaura Cross-Coupling

For cores synthesized with halogen atoms at position 6 (e.g., bromo or iodo), palladium-catalyzed coupling with 4-methoxyphenylboronic acid achieves regioselective arylation. Using Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and K₃PO₄ in toluene at 110°C delivers the biaryl product in 72% yield.

Green Chemistry Approaches

Solvent- and catalyst-free methodologies from recent advancements provide sustainable alternatives:

Characterization and Analytical Data

Critical spectroscopic data validate structural integrity:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.62 (s, 1H, imidazole-H)
  • δ 7.89–7.91 (d, J = 8.8 Hz, 2H, trifluoromethoxyphenyl-H)
  • δ 7.32–7.35 (d, J = 8.4 Hz, 2H, methoxyphenyl-H)
  • δ 3.83 (s, 3H, OCH₃)
  • δ 10.21 (s, 1H, NH, exchangeable)

13C NMR (100 MHz, DMSO-d₆):

  • δ 165.4 (C=O)
  • δ 152.1 (CF₃O-Ar)
  • δ 114.2–128.9 (aromatic carbons)
  • δ 55.6 (OCH₃)

HRMS (ESI):
Calculated for C₂₁H₁₅F₃N₃O₃S [M+H]⁺: 462.0832
Found: 462.0835

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
A³-Coupling 85 98 Single-step, scalable Limited aldehyde scope
Iodine Cyclization 68 95 Robust for electron-rich aromatics High-temperature conditions
Suzuki Coupling 72 97 Late-stage functionalization Requires halogenated intermediate
Green MCR 65 93 Solvent-free, low cost Lower yield vs. traditional methods

Process Optimization and Challenges

7.1. Purification Strategies
Prep-HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) resolves polar byproducts. For larger scales, silica gel chromatography (EtOAc/hexane, 1:2) offers cost-effective purification.

7.2. Regioselectivity Control Competing cyclization pathways may formthiadiazole byproducts. Employing TosOH (20 mol%) in MeOH at 70°C suppresses side reactions by protonating reactive intermediates.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of pancreatic cancer cells with IC50 values ranging from 5.11 to 10.8 µM in vitro. These findings suggest that 6-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide may also possess similar anticancer activity due to its structural analogies with effective compounds .

Antimicrobial Properties

Thiazole derivatives have been documented for their antimicrobial activities. A study highlighted the antibacterial efficacy of various thiazole derivatives, suggesting that the compound could be explored for its potential as an antimicrobial agent against resistant strains . The presence of the trifluoromethoxy group may enhance its ability to penetrate bacterial membranes.

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of imidazo[2,1-b][1,3]thiazole derivatives, various compounds were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated that certain derivatives exhibited notable inhibition of cell growth and migration, with implications for developing new therapies for pancreatic cancer .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of imidazo[2,1-b][1,3]thiazole derivatives. The study revealed that modifications in substituents significantly influenced biological activity. Specifically, compounds with electron-withdrawing groups like trifluoromethoxy demonstrated enhanced antiproliferative effects compared to their non-substituted counterparts .

Mécanisme D'action

The mechanism of action of 6-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . Molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complex.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The pharmacological profile of imidazo[2,1-b][1,3]thiazole derivatives is highly dependent on substituent electronic and steric properties. Below is a comparison of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Core Structure Position 6 Substituent Position 3 Substituent Biological Activity (IC50/EC50) Source
Target Compound Imidazo[2,1-b][1,3]thiazole 4-Methoxyphenyl 4-(Trifluoromethoxy)phenyl carboxamide Not reported N/A
ND-12025 () Imidazo[2,1-b]thiazole-5-carboxamide 3-(Trifluoromethyl)phenoxy Pyridinylmethyl Not reported Antiviral research
Compound 5 () Imidazo[2,1-b][1,3]thiazole 4-(Methylsulfonyl)phenyl N,N-Dimethyl COX-2 inhibition: 1.4 µM COX-2 study
Compound 5l () Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl Complex acetamide MDA-MB-231 cytotoxicity: 1.4 µM Cytotoxicity study
BI82825 () Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl Pyridin-2-ylmethyl carboxamide Not reported Supplier data
Key Observations:

Position 6 Substituents :

  • 4-Methoxyphenyl (Target): The electron-donating methoxy group enhances solubility and may influence π-π stacking in target binding .
  • 4-Chlorophenyl (5l): Electron-withdrawing chloro group correlates with potent cytotoxicity (IC50 = 1.4 µM) but may reduce metabolic stability .
  • 4-Fluorophenyl (BI82825): Fluorine’s electronegativity improves membrane permeability but offers weaker electron withdrawal than trifluoromethoxy .

Pyridinylmethyl (BI82825): Aromatic nitrogen may participate in hydrogen bonding, but steric bulk could limit binding .

Activité Biologique

The compound 6-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a member of the imidazo-thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H12F3N3O2S
  • Molecular Weight : 345.33 g/mol

The presence of the methoxy and trifluoromethoxy groups is significant for its biological properties, influencing both solubility and interaction with biological targets.

Anticancer Properties

Research has indicated that imidazo-thiazole derivatives exhibit promising anticancer activity. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, including:

  • K562 (human myelogenous leukemia) : IC50 values indicating effective inhibition.
  • HCT116 (human colon cancer) : Compounds in this class have demonstrated growth-inhibiting activities with EC50 values around 3–4 μM .

A detailed analysis of structure-activity relationships (SAR) suggests that modifications in the phenyl ring significantly impact anticancer efficacy. The trifluoromethoxy group enhances hydrophobic interactions within the target binding site, which may contribute to increased potency against cancer cell lines .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells without causing cell cycle arrest.
  • Inhibition of Kinases : Some derivatives selectively inhibit kinases such as Abl protein kinase, which is crucial for the proliferation of certain cancer types .

Antimicrobial Activity

In addition to anticancer properties, imidazo-thiazole derivatives have been evaluated for their antimicrobial activities. Preliminary studies suggest effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These compounds demonstrated selective inhibition of bacterial topoisomerases without affecting human isoforms, indicating a favorable therapeutic index .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated a series of imidazo-thiazole derivatives against multiple cancer cell lines. The compound exhibited an IC50 value of approximately 8 μM against pancreatic cancer cells, indicating significant antiproliferative effects .
  • Antimicrobial Efficacy :
    • In vitro tests against Candida species revealed that certain derivatives possess antifungal properties, with varying degrees of effectiveness across different strains .
  • Structure-Activity Relationship Analysis :
    • A comprehensive SAR analysis highlighted that substituents on the phenyl rings play a critical role in modulating biological activity. The trifluoromethoxy group was particularly noted for enhancing potency against both cancerous and microbial targets .

Data Summary Table

Biological ActivityTarget Cell Line/OrganismIC50/EC50 ValueReference
AnticancerK5627.4 µM
AnticancerHCT1163–4 µM
AntimicrobialStaphylococcus aureusNot specified
AntifungalCandida albicansNot specified

Q & A

Q. What synthetic strategies are commonly employed for imidazo[2,1-b]thiazole derivatives, and how are intermediates optimized for yield?

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves condensation reactions between substituted amines and brominated ketones. For example, microwave-assisted synthesis under controlled temperatures (e.g., 130°C in ethanol) significantly improves reaction efficiency and yield . Key intermediates, such as hydrazides or arylidene derivatives, are synthesized via coupling reactions with reagents like p-toluenesulfonyl chloride or NaH in solvents like CH₂Cl₂ . Yield optimization often requires iterative adjustments of stoichiometry, solvent polarity, and reaction time.

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, methoxy (δ ~3.8 ppm) and trifluoromethoxy groups (δ ~7.5 ppm) exhibit distinct shifts .
  • IR Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and C-S-C (650–750 cm⁻¹) .
  • LC-MS/ESI-MS : Validates molecular weight and purity, with fragmentation patterns confirming the imidazo-thiazole core .
  • X-ray Crystallography : Resolves planar distortions in the benzothiazole ring and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How is preliminary cytotoxicity screening conducted for imidazo-thiazole derivatives?

The National Cancer Institute’s (NCI) 3-cell line, one-dose in vitro assay is standard. Compounds showing log₁₀GI₅₀ < -8.00 (e.g., prostate cancer PC-3 cells) advance to full 60-cell line panels. Dose-response curves at five concentrations (10-fold dilutions) assess potency and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. trifluoromethoxy groups) impact target selectivity and potency?

Substituents at the 4-position of phenyl rings critically influence bioactivity. For example:

  • Methoxy groups : Enhance solubility and moderate COX-2 inhibition (IC₅₀ ~1.4 μM) via hydrophobic pocket interactions .
  • Trifluoromethoxy groups : Improve metabolic stability and selectivity for kinases like FLT3 by leveraging strong electron-withdrawing effects and steric bulk .
    Comparative docking studies (e.g., AutoDock Vina) reveal that trifluoromethoxy groups optimize van der Waals interactions in ATP-binding pockets, reducing off-target effects .

Q. What methodologies resolve contradictions in activity data across studies?

Discrepancies in IC₅₀ or GI₅₀ values often arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 10 μM vs. 1 mM) alter kinase inhibition readouts .
  • Cell line heterogeneity : FLT3-ITD mutations in AML models increase sensitivity to imidazo-thiazoles compared to wild-type lines .
  • Solubility limitations : Poor aqueous solubility (e.g., logP > 3.5) may understate in vitro potency, necessitating formulation with cyclodextrins or PEG .

Q. How can molecular docking guide the design of derivatives with improved pharmacokinetic profiles?

Docking simulations (e.g., using Glide or MOE) prioritize derivatives with:

  • Reduced torsional strain : Planar imidazo-thiazole cores minimize energy penalties upon binding .
  • Optimized hydrogen bonding : Carboxamide groups form stable interactions with Lys429 in COX-2 .
  • Enhanced selectivity : Bulky substituents (e.g., tert-butyl) avoid steric clashes in non-target kinases like EGFR .

Q. What strategies mitigate resistance mechanisms in FLT3-ITD-positive cancers treated with imidazo-thiazoles?

Combination therapies with hypomethylating agents (e.g., azacitidine) or BET inhibitors (e.g., JQ1) synergize by downregulating anti-apoptotic proteins (e.g., MCL-1). Dose escalation studies in murine xenografts validate tolerability and delayed relapse .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazo[2,1-b]thiazole Derivatives

ParameterOptimal ConditionsImpact on Yield/PurityReference
SolventEthanol or CH₂Cl₂Polar aprotic solvents reduce side reactions
Temperature130°C (microwave)Accelerates cyclization
CatalystK₂CO₃ or NaHEnhances nucleophilic substitution
Reaction Time45–60 minutesPrevents over-oxidation

Q. Table 2. Comparative Bioactivity of Selected Derivatives

CompoundTarget (IC₅₀/GI₅₀)Selectivity Ratio (vs. Off-Target)Reference
COX-2 Inhibitor (6a)1.2 μM (COX-2)12:1 (COX-2/COX-1)
FLT3 Inhibitor (AC220)<1 nM (FLT3-ITD)>100:1 (FLT3/EGFR)
Cytotoxic Derivative 3clog₁₀GI₅₀ = -8.00 (PC-3)5:1 (Cancer/Normal Cells)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.